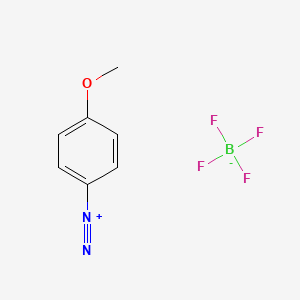

4-Methoxybenzenediazonium tetrafluoroborate

Description

Properties

IUPAC Name |

4-methoxybenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N2O.BF4/c1-10-7-4-2-6(9-8)3-5-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGWNWAFXUPZHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.COC1=CC=C(C=C1)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1513880-67-5 | |

| Record name | Benzenediazonium, 4-methoxy-, tetrafluoroborate(1-) (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1513880-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70196646 | |

| Record name | 4-Methoxybenzenediazoniumfluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-64-3 | |

| Record name | 4-Methoxybenzenediazonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzenediazoniumfluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzenediazoniumfluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-Methoxybenzenediazonium Tetrafluoroborate from p-Anisidine

This guide provides a comprehensive overview of the synthesis of 4-methoxybenzenediazonium tetrafluoroborate, a versatile reagent in organic chemistry. The synthesis is based on the diazotization of p-anisidine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and critical safety information.

Overview and Principle

The synthesis of 4-methoxybenzenediazonium tetrafluoroborate is achieved through the diazotization of p-anisidine (4-methoxyaniline). This reaction involves treating the primary aromatic amine with nitrous acid (HNO₂) at low temperatures. The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as fluoroboric acid (HBF₄) or hydrochloric acid (HCl).[1][2] The resulting diazonium salt is then precipitated by the non-nucleophilic tetrafluoroborate anion (BF₄⁻), which imparts greater stability to the otherwise reactive diazonium cation.[3]

The overall reaction is as follows: CH₃OC₆H₄NH₂ + NaNO₂ + 2HBF₄ → CH₃OC₆H₄N₂⁺BF₄⁻ + NaBF₄ + 2H₂O

This process must be conducted at low temperatures (typically 0-5°C) to prevent the decomposition of the diazonium salt, which can be thermally unstable and potentially explosive in a solid, dry state.[1][4]

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis, including reactant quantities and physical properties of the final product.

Table 1: Reagent Stoichiometry and Molar Masses

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio (relative to p-Anisidine) |

| p-Anisidine | CH₃OC₆H₄NH₂ | 123.15 | 1.0 |

| Sodium Nitrite | NaNO₂ | 69.00 | 1.0 - 1.1 |

| Fluoroboric Acid | HBF₄ (50% aq.) | 87.81 | ~2.0 - 2.2 |

| Product | |||

| 4-Methoxybenzenediazonium Tetrafluoroborate | C₇H₇BF₄N₂O | 221.95[5][6] | - |

Note: An excess of acid is used to ensure complete diazotization and maintain an acidic medium. A slight excess of sodium nitrite may be used, but a large excess should be avoided for safety reasons.[4]

Table 2: Physical and Chemical Properties of 4-Methoxybenzenediazonium Tetrafluoroborate

| Property | Value |

| CAS Number | 459-64-3[6] |

| Appearance | White to cream or pale brown crystalline powder.[7] |

| Melting Point | 142-144 °C (with decomposition).[1][6] |

| Purity | Typically >97.5%.[7] |

| Storage Conditions | -20°C, protected from light and moisture.[1][6] |

| Solubility | Soluble in polar solvents like acetone and acetonitrile.[8][9] |

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of 4-methoxybenzenediazonium tetrafluoroborate.

Materials:

-

p-Anisidine

-

Fluoroboric acid (HBF₄, 50% in water)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Diethyl ether (ice-cold)

-

Acetone (optional, for re-dissolution)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filtration flask

-

Vacuum desiccator

Procedure:

-

Preparation of the Amine Solution: In a three-neck flask equipped with a magnetic stirrer and thermometer, dissolve p-anisidine (10 mmol, 1.23 g) in a mixture of fluoroboric acid (50%, ~3.4 mL) and distilled water (4 mL).[9]

-

Cooling: Cool the reaction mixture to 0°C using an ice-salt bath with continuous stirring. It is crucial to maintain this temperature throughout the addition of sodium nitrite.[4]

-

Preparation of Nitrite Solution: Separately, prepare a solution of sodium nitrite (10 mmol, 0.69 g) in distilled water (1.5 mL).[9] Cool this solution in an ice bath.

-

Diazotization: Add the cold sodium nitrite solution dropwise to the stirred p-anisidine solution using a dropping funnel.[1] The rate of addition should be slow enough to ensure the temperature of the reaction mixture does not rise above 5°C.[4]

-

Reaction: After the addition is complete, continue to stir the resulting mixture at 0°C for 30-40 minutes.[9] A precipitate of 4-methoxybenzenediazonium tetrafluoroborate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[9]

-

Washing and Purification: Wash the collected solid several times with small portions of ice-cold water, followed by ice-cold diethyl ether to remove residual acid and unreacted starting materials.[9][10]

-

Drying: Dry the final product under vacuum in a desiccator. The resulting solid should be a white to pale brown powder.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps and transformations in the synthesis process.

Caption: Workflow for the synthesis of 4-methoxybenzenediazonium tetrafluoroborate.

Safety and Handling

Handling diazonium salts and associated reagents requires strict adherence to safety protocols due to their potential hazards.

-

Explosion Hazard: Solid diazonium salts are sensitive to shock, friction, and heat, and can decompose violently.[4][11] Never heat the solid product above 40°C and avoid grinding or scratching it with metal spatulas.[11] It is recommended to handle no more than 0.75 mmol of the isolated solid at one time.[4][11]

-

Thermal Stability: The diazotization reaction is exothermic. Low temperatures (<5°C) are essential to prevent the decomposition of the diazonium salt, which can lead to rapid gas evolution (N₂) and potential pressure buildup.[4]

-

Reagent Hazards: Fluoroboric acid is highly corrosive.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[13]

-

Storage: The final product is light-sensitive and hygroscopic.[1] It must be stored in a tightly sealed container at -20°C to prevent decomposition.[1][6]

-

Waste Disposal: Any unreacted diazonium salt in the reaction mixture should be quenched before disposal. Consult local regulations for proper chemical waste disposal.[13]

References

- 1. 4-Methoxybenzenediazonium tetrafluoroborate | 459-64-3 | Benchchem [benchchem.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts [fssf-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methoxybenzenediazonium tetrafluoroborate | C7H7BF4N2O | CID 517233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-メトキシベンゼンジアゾニウムテトラフルオロボラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Methoxybenzenediazonium tetrafluoroborate, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. nbinno.com [nbinno.com]

- 9. rsc.org [rsc.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Precautions and applications of fluoboric acid storage and transportation - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]

- 13. aksci.com [aksci.com]

An In-depth Technical Guide on the Core Chemical Properties and Stability of 4-Methoxybenzenediazonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 4-methoxybenzenediazonium tetrafluoroborate, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize diazonium salts in their work.

Core Chemical Properties

4-Methoxybenzenediazonium tetrafluoroborate is an organic salt with the chemical formula C₇H₇BF₄N₂O. It is characterized by a diazonium group (-N₂⁺) attached to a benzene ring, which is substituted with a methoxy group (-OCH₃) at the para position. The tetrafluoroborate anion (BF₄⁻) acts as a non-nucleophilic counterion, contributing to the salt's relative stability compared to other diazonium salts.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BF₄N₂O | [1] |

| Molecular Weight | 221.95 g/mol | [1] |

| Appearance | White to light yellow powder/crystals | |

| Melting Point | 139-144 °C (with decomposition) | [1] |

| Solubility | Decomposes in water | [2] |

| Storage Temperature | -20°C | [1] |

Stability Profile

The stability of 4-methoxybenzenediazonium tetrafluoroborate is a critical consideration for its safe handling, storage, and application in synthesis. Like most diazonium salts, it is a high-energy compound and can be sensitive to heat, light, and mechanical shock.

Thermal Stability:

4-Methoxybenzenediazonium tetrafluoroborate is known to be one of the more stable diazonium salts, largely due to the stabilizing effect of the electron-donating methoxy group and the non-nucleophilic tetrafluoroborate counterion. However, it will decompose upon heating. The onset of thermal decomposition for aryldiazonium tetrafluoroborates typically occurs at elevated temperatures. For 4-methoxybenzenediazonium tetrafluoroborate specifically, decomposition is noted around its melting point of 139-144 °C.[1]

The thermal decomposition of aryldiazonium tetrafluoroborates, known as the Balz-Schiemann reaction, is a well-established method for the synthesis of aryl fluorides.[3] The generally accepted mechanism involves the heterolytic cleavage of the C-N bond to form an aryl cation and nitrogen gas, followed by the reaction of the aryl cation with the tetrafluoroborate anion to yield the corresponding aryl fluoride and boron trifluoride.

Photostability:

4-Methoxybenzenediazonium tetrafluoroborate is sensitive to light and should be stored in the dark to prevent photochemical decomposition. Exposure to light, particularly in the UV region, can induce the formation of highly reactive aryl radicals. This property is exploited in various photochemical reactions. A study on the visible-light-mediated fluorination of aryldiazonium tetrafluoroborates indicated that the photochemical decomposition is influenced by the solvent and the electronic nature of the substituents on the aromatic ring.[3]

Experimental Protocols

Synthesis of 4-Methoxybenzenediazonium Tetrafluoroborate

A general and reliable method for the preparation of aryldiazonium tetrafluoroborates involves the diazotization of the corresponding aniline derivative. The following protocol is adapted from established procedures for the synthesis of diazonium salts.[4]

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Hydrofluoroboric acid (HBF₄, 48-50% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Acetone

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 10 mmol of p-anisidine in a mixture of 3.4 mL of 50% hydrofluoroboric acid and 4 mL of deionized water.

-

Cool the mixture to 0 °C in an ice-water bath with constant stirring.

-

Prepare a solution of 10 mmol of sodium nitrite in 1.5 mL of deionized water and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the p-anisidine solution, maintaining the temperature of the reaction mixture at 0-5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 40 minutes. A precipitate of 4-methoxybenzenediazonium tetrafluoroborate should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

To purify the product, dissolve the crude solid in a minimal amount of cold acetone.

-

Precipitate the purified diazonium salt by the slow addition of ice-cooled diethyl ether.

-

Collect the crystalline product by vacuum filtration, wash it with several small portions of cold diethyl ether, and dry it under vacuum.

-

Store the final product at -20°C in a light-protected container.

Thermal Stability Assessment (Hypothetical Protocol)

This protocol outlines a general procedure for assessing the thermal stability of 4-methoxybenzenediazonium tetrafluoroborate using differential scanning calorimetry (DSC).

Materials and Equipment:

-

4-Methoxybenzenediazonium tetrafluoroborate

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or high-pressure DSC pans and lids

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Accurately weigh a small sample (1-5 mg) of 4-methoxybenzenediazonium tetrafluoroborate into a DSC pan.

-

Seal the pan hermetically. Prepare an empty, sealed pan to be used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd).

Photostability Assessment (Hypothetical Protocol)

This protocol describes a general method for evaluating the photostability of 4-methoxybenzenediazonium tetrafluoroborate in the solid state, based on ICH Q1B guidelines.

Materials and Equipment:

-

4-Methoxybenzenediazonium tetrafluoroborate

-

Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Calibrated radiometer/lux meter

-

Chemically inert, transparent sample containers (e.g., quartz cuvettes or glass vials)

-

Aluminum foil

-

Analytical method for quantifying the parent compound and degradation products (e.g., HPLC-UV)

Procedure:

-

Place a thin layer of solid 4-methoxybenzenediazonium tetrafluoroborate into transparent sample containers.

-

Prepare a set of "dark control" samples by wrapping identical sample containers in aluminum foil to protect them from light.

-

Place both the exposed and dark control samples in the photostability chamber.

-

Expose the samples to a controlled light source until a specified level of illumination is reached (e.g., not less than 1.2 million lux hours for overall illumination and 200 watt hours/square meter for near UV).

-

At appropriate time intervals, remove samples (both exposed and dark control) from the chamber.

-

Analyze the samples using a validated analytical method to determine the extent of degradation of 4-methoxybenzenediazonium tetrafluoroborate and the formation of any photoproducts.

-

Compare the results from the exposed samples to the dark control samples to assess the degradation specifically caused by light.

Visualizations

The following diagrams illustrate key processes related to 4-methoxybenzenediazonium tetrafluoroborate.

Caption: Synthesis Workflow for 4-Methoxybenzenediazonium Tetrafluoroborate.

Caption: Thermal Decomposition Pathway (Balz-Schiemann Reaction).

Caption: General Photochemical Decomposition Pathway.

References

An In-Depth Technical Guide to the Diazotization of 4-Methoxyaniline to form 4-Methoxybenzenediazonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxybenzenediazonium tetrafluoroborate, a crucial intermediate in organic synthesis. The document details the underlying mechanism of diazotization, provides explicit experimental protocols, presents relevant quantitative data, and visualizes the process through detailed diagrams.

Introduction

Diazotization is a fundamental chemical transformation that converts a primary aromatic amine into a diazonium salt. This process, first reported by Peter Griess in 1858, has become indispensable in synthetic organic chemistry, particularly in the synthesis of azo dyes, pharmaceuticals, and other complex organic molecules.[1][2] The resulting diazonium salts are highly versatile intermediates, readily undergoing reactions such as Sandmeyer, Schiemann, and azo coupling.[3]

4-Methoxybenzenediazonium tetrafluoroborate is a relatively stable diazonium salt, owing to the non-nucleophilic nature of the tetrafluoroborate counterion.[4] Its stability allows for isolation and subsequent use in a variety of chemical transformations. The presence of the electron-donating methoxy group at the para position of the benzene ring influences the reactivity of the amine and the stability of the resulting diazonium salt.

This guide will delve into the intricacies of the diazotization mechanism of 4-methoxyaniline, providing a step-by-step analysis of the reaction pathway. Furthermore, it will equip researchers with detailed experimental procedures for the successful synthesis and isolation of 4-methoxybenzenediazonium tetrafluoroborate.

The Mechanism of Diazotization

The diazotization of 4-methoxyaniline proceeds through a series of well-defined steps, initiated by the in situ generation of the nitrosating agent, the nitrosonium ion (NO⁺).

Step 1: Formation of Nitrous Acid

Nitrous acid (HNO₂) is unstable and is therefore generated in situ, typically by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or, in this specific synthesis, tetrafluoroboric acid (HBF₄).[1][3][5] The reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the nitrous acid.[6]

Step 2: Formation of the Nitrosonium Ion

In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[1][7] This ion is the key reactive species in the diazotization process.

Step 3: Nucleophilic Attack by 4-Methoxyaniline

The primary amino group (-NH₂) of 4-methoxyaniline, acting as a nucleophile, attacks the electrophilic nitrosonium ion.[1][7] The electron-donating nature of the para-methoxy group increases the nucleophilicity of the amino group, thereby facilitating this attack. This step results in the formation of a protonated N-nitrosamine.

Step 4: Deprotonation and Tautomerization

A base (such as water or the counterion of the acid) removes a proton from the nitrogen atom, yielding an N-nitrosamine intermediate.[1] This is followed by a tautomerization reaction, where a proton is transferred from the nitrogen to the oxygen atom, to form a diazohydroxide.[1]

Step 5: Formation of the Diazonium Ion

In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water).[1] The subsequent elimination of a water molecule leads to the formation of the 4-methoxybenzenediazonium ion.[1]

Step 6: Precipitation with Tetrafluoroborate

The 4-methoxybenzenediazonium cation then combines with the tetrafluoroborate anion (BF₄⁻) present in the solution to form the stable, isolable 4-methoxybenzenediazonium tetrafluoroborate salt, which precipitates from the reaction mixture.[6]

Visualization of the Reaction Mechanism

Caption: Mechanism of 4-Methoxybenzenediazonium Tetrafluoroborate Synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4-methoxybenzenediazonium tetrafluoroborate.

Protocol 1: General Laboratory Scale Synthesis

This protocol is adapted from a general procedure for the preparation of diazonium salts.

Materials:

-

4-Methoxyaniline (p-anisidine)

-

Hydrofluoroboric acid (HBF₄, 50% in water)

-

Sodium nitrite (NaNO₂)

-

Acetone

-

Diethyl ether

-

Distilled water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 10 mmol of 4-methoxyaniline in a mixture of 3.4 mL of hydrofluoroboric acid (50%) and 4 mL of distilled water.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Prepare a solution of 10 mmol of sodium nitrite in 1.5 mL of distilled water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred 4-methoxyaniline solution, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the resulting mixture for 40 minutes at 0 °C.

-

Collect the precipitated solid by filtration.

-

Dry the crude product and then redissolve it in a minimum amount of acetone.

-

Add ice-cooled diethyl ether to the acetone solution until the diazonium tetrafluoroborate salt precipitates.

-

Filter the purified product, wash it several times with small portions of cold diethyl ether, and dry it under vacuum.

Quantitative Data

The following table summarizes key quantitative data for 4-methoxybenzenediazonium tetrafluoroborate.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇BF₄N₂O | [6] |

| Molecular Weight | 221.95 g/mol | [6] |

| Appearance | White to cream to pale brown solid | [7] |

| Melting Point | 142-144 °C (decomposes) | |

| Purity | ≥97.5% | [7] |

| Storage Temperature | -20°C | [8] |

| ¹H NMR (d₆-Acetone) | δ 8.76 (d, J = 9.49 Hz, 2H), 7.54 (d, J = 9.48 Hz, 2H), 4.17 (s, 3H) | |

| ¹³C NMR (d₆-Acetone) | δ 163.7, 140.6, 133.4 (2C), 131.7 (2C), 119.6, 52.9 |

Experimental Workflow Visualization

Caption: Experimental Workflow for the Synthesis of 4-Methoxybenzenediazonium Tetrafluoroborate.

Safety Considerations

-

Diazonium salts are potentially explosive, especially when dry. Handle with care and avoid friction or shock.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Hydrofluoroboric acid is corrosive and toxic. Handle with extreme care.

Conclusion

The diazotization of 4-methoxyaniline to form 4-methoxybenzenediazonium tetrafluoroborate is a robust and reliable synthetic procedure that provides access to a versatile chemical intermediate. A thorough understanding of the reaction mechanism, coupled with careful adherence to experimental protocols, is essential for the safe and successful synthesis of this compound. The information presented in this guide is intended to provide researchers and professionals in the field of drug development and organic synthesis with the necessary knowledge to effectively utilize this important chemical transformation in their work.

References

- 1. quora.com [quora.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. quora.com [quora.com]

- 6. 4-Methoxybenzenediazonium tetrafluoroborate | C7H7BF4N2O | CID 517233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. H55827.03 [thermofisher.com]

- 8. fishersci.co.uk [fishersci.co.uk]

4-Methoxybenzenediazonium tetrafluoroborate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Methoxybenzenediazonium Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenediazonium tetrafluoroborate is a versatile reagent in organic synthesis, widely utilized in derivatization and functionalization of various molecules. A critical parameter for its effective use is its solubility in different organic solvents. This technical guide provides a comprehensive overview of the available solubility data for 4-methoxybenzenediazonium tetrafluoroborate, along with experimental protocols for its dissolution and a generalized workflow for its application in synthesis.

Data Presentation: Solubility of 4-Methoxybenzenediazonium Tetrafluoroborate

Quantitative solubility data for 4-methoxybenzenediazonium tetrafluoroborate is not extensively documented in publicly available literature. The following table summarizes qualitative and semi-quantitative solubility information gathered from various sources. The semi-quantitative data is derived from concentrations used in published chemical reactions and should not be interpreted as saturation solubility, but rather as an indication of its solubility under specific experimental conditions.

| Solvent | Chemical Formula | Qualitative Solubility | Semi-Quantitative Data (Concentration in Reactions) |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not specified in available literature |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | ~0.2 M to ~0.25 M |

| Acetonitrile (ACN) | C₂H₃N | Soluble | ~0.25 M |

| Acetone | C₃H₆O | Soluble | Used for re-dissolution during synthesis |

| Water | H₂O | Decomposes | Decomposes upon dissolution[1][2] |

| Diethyl Ether | (C₂H₅)₂O | Used for precipitation | Used as an anti-solvent for precipitation |

| Chlorobenzene | C₆H₅Cl | Limited solubility | Used as a solvent in some reactions |

| Hexane | C₆H₁₄ | Sparingly soluble/Insoluble | Used as a low-polarity solvent in some reactions |

Experimental Protocols

General Protocol for Dissolution of 4-Methoxybenzenediazonium Tetrafluoroborate for Organic Synthesis

This protocol provides a generalized procedure for the dissolution of 4-methoxybenzenediazonium tetrafluoroborate in a polar aprotic solvent for use in a chemical reaction.

Materials:

-

4-Methoxybenzenediazonium tetrafluoroborate

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMSO, DMF)

-

Inert gas (e.g., Nitrogen or Argon)

-

Glassware (e.g., round-bottom flask, stirrer bar)

Procedure:

-

Drying of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to prevent moisture contamination, as the diazonium salt is sensitive to water.

-

Inert Atmosphere: Place the desired amount of 4-methoxybenzenediazonium tetrafluoroborate into the reaction flask under a positive pressure of an inert gas.

-

Solvent Addition: Add the anhydrous organic solvent to the flask via a syringe or cannula.

-

Dissolution: Stir the mixture at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but caution is advised as diazonium salts can be thermally unstable.

-

Reaction: The resulting solution is now ready for use in the subsequent synthetic steps.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for a synthetic reaction involving 4-methoxybenzenediazonium tetrafluoroborate.

Caption: General workflow for a synthesis using 4-methoxybenzenediazonium tetrafluoroborate.

Conclusion

4-Methoxybenzenediazonium tetrafluoroborate exhibits good solubility in polar aprotic organic solvents such as DMF, DMSO, and acetonitrile, making it a versatile reagent for a variety of organic transformations. While precise quantitative solubility data remains scarce, the provided information on its use in different reaction conditions offers valuable guidance for its practical application. The experimental protocol and workflow diagram serve as a useful reference for researchers and scientists in the field of drug development and organic synthesis. It is crucial to handle this compound under anhydrous conditions to prevent decomposition.

References

In-Depth Technical Guide to the Spectral Data of 4-Methoxybenzenediazonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-methoxybenzenediazonium tetrafluoroborate (C₇H₇BF₄N₂O), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectral data for 4-methoxybenzenediazonium tetrafluoroborate is crucial for its identification and characterization. The following tables summarize the key quantitative data from NMR, IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 4-Methoxybenzenediazonium Tetrafluoroborate

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 8.76 | Doublet (d) | 9.49 | 2 x Aromatic CH (ortho to -N₂⁺) |

| 7.54 | Doublet (d) | 9.48 | 2 x Aromatic CH (meta to -N₂⁺) |

| 4.17 | Singlet (s) | - | -OCH₃ |

Solvent: d₆-Acetone

Table 2: ¹³C NMR Spectral Data of 4-Methoxybenzenediazonium Tetrafluoroborate

| Chemical Shift (δ) [ppm] | Assignment |

| 170.8 | Aromatic C-OCH₃ |

| 137.1 | 2 x Aromatic CH (ortho to -N₂⁺) |

| 118.5 | 2 x Aromatic CH (meta to -N₂⁺) |

| 103.8 | Aromatic C-N₂⁺ |

| 58.1 | -OCH₃ |

Solvent: d₆-Acetone

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 4-Methoxybenzenediazonium Tetrafluoroborate

| Wavenumber (cm⁻¹) | Assignment |

| 2251 | N≡N stretching |

| 1583 | Aromatic C=C stretching |

| 1032 | C-O stretching |

| 843 | C-H bending (out-of-plane) |

Sample Preparation: KBr pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data of 4-Methoxybenzenediazonium Tetrafluoroborate

| Wavelength (λmax) [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Solvent |

| 315 | Not explicitly reported in the searched literature. | Chloroform |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below. These protocols are essential for the replication of results and for ensuring data quality and consistency.

Synthesis of 4-Methoxybenzenediazonium Tetrafluoroborate

The compound is typically synthesized via the diazotization of 4-methoxyaniline. A general procedure involves dissolving 4-methoxyaniline in a mixture of hydrofluoroboric acid and water. The solution is cooled to 0 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. The resulting precipitate of 4-methoxybenzenediazonium tetrafluoroborate is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer. The sample is prepared by dissolving approximately 10-20 mg of 4-methoxybenzenediazonium tetrafluoroborate in about 0.6 mL of deuterated acetone (d₆-acetone). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

IR Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded on a spectrophotometer. A dilute solution of 4-methoxybenzenediazonium tetrafluoroborate is prepared in a suitable UV-transparent solvent, such as chloroform. The spectrum is typically scanned over a range of 200-800 nm to determine the wavelength of maximum absorption (λmax).

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for the spectral characterization of 4-methoxybenzenediazonium tetrafluoroborate.

Caption: Experimental workflow for the synthesis and spectral analysis of 4-methoxybenzenediazonium tetrafluoroborate.

An In-depth Technical Guide to the Safe Handling of 4-Methoxybenzenediazonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Methoxybenzenediazonium tetrafluoroborate, a versatile reagent in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical Identification and Properties

4-Methoxybenzenediazonium tetrafluoroborate is an organic compound used in various chemical syntheses, including the preparation of azo-coupled cyclic β-enaminones.[1] It is essential to be aware of its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of 4-Methoxybenzenediazonium Tetrafluoroborate

| Property | Value |

| CAS Number | 459-64-3[2][3] |

| Molecular Formula | C7H7BF4N2O[2][3] |

| Molecular Weight | 221.95 g/mol [1][3] |

| Appearance | White to light yellow or grey powder/crystal[3][4] |

| Melting Point | 139 - 144 °C (decomposes)[4] |

| Solubility | Decomposes in water[1][5] |

| Storage Temperature | -20°C[1][5] |

Hazard Identification and Classification

This compound is classified as hazardous. Understanding its classification is fundamental to implementing appropriate safety measures.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][3][4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[4] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[4] |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin[4] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[4] |

Hazard Pictogram:

Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and accidents.

Experimental Protocol: General Handling and Storage

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or mists.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][4][6]

-

Skin Protection: Wear protective gloves (inspect before use) and appropriate protective clothing to prevent skin exposure.[3][4]

-

Respiratory Protection: Use a type P3 (EN 143) respirator cartridge if ventilation is inadequate.[6]

-

-

Hygiene Measures: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area. Wash contaminated clothing before reuse.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] The recommended storage temperature is -20°C.[1][5] Keep away from light.[1] Store locked up.[3]

First Aid Measures

In case of exposure, immediate medical attention is required.[4][7]

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[4][7] If not breathing, give artificial respiration.[7] Immediately call a POISON CENTER or doctor.[3][4] |

| Skin Contact | Take off immediately all contaminated clothing.[3] Wash off immediately with plenty of soap and water.[4] Rinse skin with water/shower.[3] Immediate medical attention is required.[4][7] |

| Eye Contact | Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] Immediately call a POISON CENTER or doctor.[3][4] |

| Ingestion | Rinse mouth.[3][4] Do NOT induce vomiting.[3][4] Never give anything by mouth to an unconscious person.[7] Call a POISON CENTER or doctor if you feel unwell.[4] Ingestion causes severe swelling and damage to tissues, with a danger of perforation.[4] |

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for safely handling 4-Methoxybenzenediazonium tetrafluoroborate from receipt to disposal.

Caption: Workflow for safe handling of 4-Methoxybenzenediazonium tetrafluoroborate.

References

- 1. 4-Methoxybenzenediazonium tetrafluoroborate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. 4-Methoxybenzenediazonium tetrafluoroborate | C7H7BF4N2O | CID 517233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxybenzenediazonium Tetrafluoroborate, 5G | Labscoop [labscoop.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 4-METHOXYBENZENEDIAZONIUM TETRAFLUOROBORATE CAS#: 459-64-3 [m.chemicalbook.com]

- 6. 4-メトキシベンゼンジアゾニウムテトラフルオロボラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methoxybenzenediazonium Tetrafluoroborate (CAS 459-64-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxybenzenediazonium tetrafluoroborate, a versatile reagent in organic synthesis. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis and key reactions, and illustrates relevant chemical pathways.

Core Properties

4-Methoxybenzenediazonium tetrafluoroborate is an organic salt consisting of a 4-methoxybenzenediazonium cation and a tetrafluoroborate anion. The diazonium group is a powerful electrophile, making this compound a valuable intermediate in the synthesis of a wide array of aromatic compounds.[1] The tetrafluoroborate counter-ion imparts greater stability to the diazonium salt compared to its chloride counterpart.[1]

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 459-64-3 | [2] |

| Molecular Formula | C₇H₇BF₄N₂O | [3] |

| Molecular Weight | 221.95 g/mol | [2][3] |

| Appearance | White to cream to pale brown powder or crystalline powder | [4] |

| Melting Point | 142-144 °C (decomposes) | [2][5] |

| Solubility | Decomposes in water | [6] |

| Storage Temperature | -20°C | [2][5] |

| Maximum UV Absorbance | 315 nm (in CHCl₃) | [6] |

Structural Information

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-methoxybenzenediazonium;tetrafluoroborate | [3] |

| SMILES | F--INVALID-LINK--(F)F.COc1ccc(cc1)[N+]#N | [2][5] |

| InChI | 1S/C7H7N2O.BF4/c1-10-7-4-2-6(9-8)3-5-7;2-1(3,4)5/h2-5H,1H3;/q+1;-1 | [2][3] |

| InChIKey | BYGWNWAFXUPZHI-UHFFFAOYSA-N | [2][5] |

Safety and Handling

4-Methoxybenzenediazonium tetrafluoroborate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

| Hazard | Description | Reference(s) |

| GHS Pictogram | GHS05 (Corrosion) | [2][5] |

| Signal Word | Danger | [2][5] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2][5][7] |

| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [2][5] |

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles and a face shield.[5]

-

Hand Protection: Chemical-resistant gloves.[5]

-

Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges (e.g., type P3) is recommended, especially when handling the solid form.[5]

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

Experimental Protocols

Synthesis of 4-Methoxybenzenediazonium Tetrafluoroborate

The synthesis of 4-methoxybenzenediazonium tetrafluoroborate is typically achieved through the diazotization of 4-methoxyaniline (p-anisidine).[6]

Materials:

-

4-methoxyaniline (p-anisidine)

-

Hydrofluoroboric acid (HBF₄), 50% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Acetone

-

Diethyl ether

-

Ice-water bath

-

Filtration apparatus

Procedure:

-

In a flask, dissolve 10 mmol of 4-methoxyaniline in a mixture of 3.4 mL of 50% hydrofluoroboric acid and 4 mL of distilled water.[8]

-

Cool the reaction mixture to 0°C using an ice-water bath.[8]

-

Prepare a solution of 10 mmol of sodium nitrite in 1.5 mL of distilled water.[8]

-

Slowly add the sodium nitrite solution dropwise to the cooled 4-methoxyaniline solution while maintaining the temperature at 0°C and stirring continuously.[8]

-

After the addition is complete, continue stirring the mixture at 0°C for 40 minutes. A precipitate of the diazonium salt will form.[8]

-

Collect the precipitate by filtration and wash it with a small amount of ice-cold water.[9]

-

For further purification, dissolve the crude product in a minimal amount of acetone.[8]

-

Add ice-cooled diethyl ether to the acetone solution until the diazonium tetrafluoroborate salt precipitates.[8]

-

Collect the purified product by filtration, wash with several small portions of diethyl ether, and dry under vacuum.[8]

Azo Coupling Reaction: Synthesis of an Azo Dye

A primary application of 4-methoxybenzenediazonium tetrafluoroborate is in azo coupling reactions to form azo dyes.[1] In this electrophilic aromatic substitution, the diazonium salt acts as the electrophile and couples with an electron-rich aromatic compound, such as a phenol or an aniline derivative.[10]

Materials:

-

4-Methoxybenzenediazonium tetrafluoroborate

-

Phenol (or other suitable coupling partner)

-

Sodium hydroxide (NaOH)

-

Water

-

Ice-water bath

-

Stirring apparatus

General Procedure:

-

Prepare a solution of the coupling partner (e.g., phenol) in an aqueous solution of sodium hydroxide. The alkaline conditions are necessary to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[11]

-

Cool the solution of the coupling partner in an ice-water bath.

-

Separately, prepare a solution or suspension of 4-methoxybenzenediazonium tetrafluoroborate in cold water.

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. The reaction is typically rapid, and a colored precipitate of the azo dye will form.[10]

-

Continue stirring the reaction mixture in the ice bath for a period of time (e.g., 30 minutes) to ensure complete reaction.

-

Collect the azo dye precipitate by filtration, wash with cold water to remove any unreacted starting materials and salts.

-

The product can be further purified by recrystallization from an appropriate solvent.

Applications in Research and Development

4-Methoxybenzenediazonium tetrafluoroborate is a key building block in various fields:

-

Organic Synthesis: It is widely used for the introduction of the 4-methoxyphenyl group into other molecules through reactions like the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions.

-

Dye and Pigment Industry: Its role in azo coupling reactions is fundamental to the synthesis of a wide range of azo dyes.[10]

-

Materials Science: It has been used to functionalize single-walled carbon nanotubes.

-

Drug Development: The compound serves as a precursor in the synthesis of complex organic molecules with potential therapeutic applications.

References

- 1. CAS 459-64-3: 4-Methoxybenzenediazonium tetrafluoroborate [cymitquimica.com]

- 2. 4-Methoxybenzenediazonium tetrafluoroborate 98 459-64-3 [sigmaaldrich.com]

- 3. 4-Methoxybenzenediazonium tetrafluoroborate | C7H7BF4N2O | CID 517233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. H55827.03 [thermofisher.com]

- 5. 4-Methoxybenzenediazonium tetrafluoroborate 98 459-64-3 [sigmaaldrich.com]

- 6. 4-METHOXYBENZENEDIAZONIUM TETRAFLUOROBORATE | 459-64-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. rsc.org [rsc.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. Azo coupling - Wikipedia [en.wikipedia.org]

- 11. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]

4-Methoxybenzenediazonium Tetrafluoroborate: An In-depth Technical Guide to its Electrophilicity and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilicity and reactivity of 4-methoxybenzenediazonium tetrafluoroborate, a versatile and highly reactive reagent in organic synthesis. This document consolidates quantitative data, detailed experimental protocols, and mechanistic insights to serve as a critical resource for researchers in academia and industry. Key applications, including azo coupling, Sandmeyer reactions, and cycloadditions, are discussed in detail, supported by structured data and visual diagrams to facilitate understanding and experimental design.

Introduction

4-Methoxybenzenediazonium tetrafluoroborate is an organic salt that serves as a cornerstone reagent in modern organic chemistry.[1][2] Characterized by the presence of a highly electrophilic diazonium group (-N₂⁺) and stabilized by the tetrafluoroborate counterion (BF₄⁻), this compound is a valuable precursor for the synthesis of a wide array of functionalized aromatic compounds.[3] The electron-donating nature of the para-methoxy group significantly influences its stability and reactivity, making it a subject of extensive study and application.[4] This guide aims to provide a detailed technical examination of its properties and synthetic utility.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral characteristics of 4-methoxybenzenediazonium tetrafluoroborate is essential for its proper handling, characterization, and use in quantitative studies.

Table 1: Physicochemical Properties of 4-Methoxybenzenediazonium Tetrafluoroborate

| Property | Value | Reference(s) |

| CAS Number | 459-64-3 | [1] |

| Molecular Formula | C₇H₇BF₄N₂O | [1] |

| Molecular Weight | 221.95 g/mol | [1] |

| Appearance | White to light yellow powder/crystals | [3] |

| Melting Point | 139-144 °C (decomposes) | [3][5][6] |

| Solubility | Decomposes in water | [5] |

| Storage | -20°C, protect from light | [3][5] |

Table 2: Spectroscopic Data for 4-Methoxybenzenediazonium Tetrafluoroborate

| Spectrum | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.62 (d, J = 9.4 Hz, 2H), 7.49 (d, J = 9.4 Hz, 2H), 4.05 (s, 3H) | [7] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.8, 136.1, 117.2, 103.3, 57.4 | [7] |

| IR (KBr) | ~2251 cm⁻¹ (C≡N stretch of diazonium group) | [5] |

Electrophilicity and Reactivity

The diazonium group is a potent electrophile, enabling a wide range of chemical transformations. The reactivity of 4-methoxybenzenediazonium tetrafluoroborate is quantitatively described by its electrophilicity parameter (E) in Mayr's scale, which provides a powerful tool for predicting reaction rates with various nucleophiles.[8][9][10][11]

Table 3: Electrophilicity Parameter and Reactivity Comparison

| Compound | Substituent | Mayr Electrophilicity (E) | Qualitative Reactivity |

| 4-Methoxybenzenediazonium | 4-OCH₃ | (Not explicitly found, but expected to be lower than unsubstituted) | Highly reactive, stabilized by electron-donating group |

| Benzenediazonium | H | (Reference) | High |

| 4-Nitrobenzenediazonium | 4-NO₂ | (Higher than unsubstituted) | Very high, less stable |

The electron-donating methoxy group at the para position increases the electron density on the aromatic ring, which slightly reduces the electrophilicity of the diazonium group compared to the unsubstituted benzenediazonium ion. However, it remains a highly reactive species capable of reacting with a broad spectrum of nucleophiles.

Key Reactions and Synthetic Applications

Azo Coupling Reactions

Azo coupling is a hallmark reaction of diazonium salts, leading to the formation of brightly colored azo compounds, which are widely used as dyes and pigments.[5][12] The reaction proceeds via an electrophilic aromatic substitution mechanism where the diazonium ion attacks an electron-rich aromatic compound, such as a phenol or an aniline.[12]

Table 4: Yields of Azo Coupling Reactions with 4-Methoxybenzenediazonium Tetrafluoroborate

| Coupling Partner | Product | Yield (%) | Reference(s) |

| 2-Naphthol | 1-(4-Methoxyphenylazo)-2-naphthol | >90 (qualitative) | General procedure |

| N,N-Dimethylaniline | 4-(4-Methoxyphenylazo)-N,N-dimethylaniline | High (not specified) | General knowledge |

| Phenol | 4-(4-Methoxyphenylazo)phenol | High (not specified) | General knowledge |

Sandmeyer and Related Reactions

The Sandmeyer reaction and its variations are powerful methods for introducing a wide range of substituents onto an aromatic ring by replacing the diazonium group.[13] These reactions are typically catalyzed by copper(I) salts.

Table 5: Yields of Sandmeyer and Related Reactions of 4-Methoxybenzenediazonium Tetrafluoroborate

| Reagent(s) | Product | Yield (%) | Reference(s) |

| CuSCN, Me₄NSCF₃ | 1-Methoxy-4-(trifluoromethylthio)benzene | 97 | [14] |

| CuSCN, Me₄NSC₂F₅, Cu (10 mol%) | 1-Methoxy-4-(pentafluoroethylthio)benzene | 98 | [14] |

| HBF₄, heat (Balz-Schiemann) | 4-Fluoroanisole | Variable | General knowledge |

| KI | 4-Iodoanisole | Good to high | General knowledge |

Cycloaddition Reactions

Arenediazonium salts can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. These reactions provide access to complex heterocyclic and polycyclic aromatic systems. For instance, they can react with conjugated enynes in intramolecular [4+2] cycloadditions.[15]

Detailed Experimental Protocols

Synthesis of 4-Methoxybenzenediazonium Tetrafluoroborate[5][18]

Materials:

-

4-Methoxyaniline (p-anisidine)

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄, 50% in water)

-

Diethyl ether (ice-cold)

-

Acetone

Procedure:

-

Dissolve 10 mmol of 4-methoxyaniline in a mixture of 3.4 mL of 50% hydrofluoroboric acid and 4 mL of distilled water.

-

Cool the mixture to 0 °C in an ice-water bath with stirring.

-

Slowly add a solution of 10 mmol of sodium nitrite in 1.5 mL of water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting mixture for 40 minutes at 0 °C.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a small amount of ice-cold water, followed by a small amount of cold diethyl ether.

-

For further purification, the crude product can be dissolved in a minimum amount of acetone and reprecipitated by the addition of ice-cold diethyl ether.

-

Filter the purified product and dry under vacuum.

Azo Coupling with 2-Naphthol (Illustrative)

Materials:

-

4-Methoxybenzenediazonium tetrafluoroborate

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

In a beaker, dissolve 2-naphthol in a 10% aqueous solution of sodium hydroxide.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, prepare a cold aqueous solution of 4-methoxybenzenediazonium tetrafluoroborate.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring.

-

A colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for 15-30 minutes to ensure complete reaction.

-

Collect the product by vacuum filtration, wash with cold water, and air dry.

Sandmeyer Trifluoromethylthiolation[19]

Materials:

-

4-Methoxybenzenediazonium tetrafluoroborate (1.00 mmol, 222 mg)

-

Copper(I) thiocyanate (CuSCN, 0.50 mmol, 61.4 mg)

-

Caesium carbonate (Cs₂CO₃, 2.00 mmol, 652 mg)

-

Sodium thiocyanate (NaSCN, 1.50 mmol, 122 mg)

-

Trifluoromethyltrimethylsilane (TMSCF₃, 2.00 mmol, 321 µL)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Celite

Procedure:

-

To an oven-dried 20 mL vial with a stir bar, add CuSCN, Cs₂CO₃, and NaSCN.

-

Purge the vial with nitrogen and add 4 mL of anhydrous acetonitrile. Stir the suspension at room temperature for 10 minutes.

-

In a separate vial, dissolve 4-methoxybenzenediazonium tetrafluoroborate in 4 mL of anhydrous acetonitrile.

-

Add the diazonium salt solution dropwise to the stirred suspension.

-

Stir the reaction mixture for another 10 minutes at room temperature.

-

Add TMSCF₃ at once via syringe and stir the mixture at ambient temperature for 16 hours.

-

Filter the resulting mixture through a short pad of Celite, rinsing with diethyl ether.

-

Wash the combined organic solution with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield 1-methoxy-4-((trifluoromethyl)thio)benzene.

Conclusion

4-Methoxybenzenediazonium tetrafluoroborate is a powerful and versatile reagent in organic synthesis. Its well-defined electrophilicity and predictable reactivity make it an invaluable tool for the construction of complex aromatic molecules. This guide has provided a detailed overview of its properties, quantitative reactivity data, and key synthetic applications, supplemented with detailed experimental protocols. It is anticipated that this comprehensive resource will aid researchers in the effective utilization of this important synthetic building block.

References

- 1. 4-Methoxybenzenediazonium tetrafluoroborate | C7H7BF4N2O | CID 517233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 459-64-3: 4-Methoxybenzenediazonium tetrafluoroborate [cymitquimica.com]

- 3. 4-メトキシベンゼンジアゾニウムテトラフルオロボラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Substituent effects in the reaction of arenediazonium salts with methylamine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 4-Methoxybenzenediazonium tetrafluoroborate | 459-64-3 | Benchchem [benchchem.com]

- 6. 4-Methoxybenzenediazonium Tetrafluoroborate | 459-64-3 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 11. cup.lmu.de [cup.lmu.de]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxybenzenediazonium Tetrafluoroborate for Undergraduate Organic Chemistry Experiments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-methoxybenzenediazonium tetrafluoroborate, a versatile and synthetically important reagent, tailored for its application in undergraduate organic chemistry laboratories. This document details the synthesis, key reactions, and characterization of this compound and its derivatives, presenting the information in a manner accessible for educational purposes while maintaining technical rigor for research and professional audiences.

Introduction

4-Methoxybenzenediazonium tetrafluoroborate is an organic salt that serves as a valuable precursor in several fundamental organic transformations. Its relative stability compared to other diazonium salts, such as the corresponding chloride or sulfate salts, makes it suitable for isolation and subsequent use in a variety of reactions. In the undergraduate curriculum, it is an excellent tool for demonstrating key concepts in aromatic chemistry, including diazotization, nucleophilic aromatic substitution, and electrophilic aromatic substitution. The primary applications explored in this guide are the Balz-Schiemann reaction for the synthesis of aryl fluorides, the Gomberg-Bachmann reaction for the formation of biaryls, and azo coupling for the synthesis of vividly colored azo dyes.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety hazards is paramount when handling any chemical reagent. 4-Methoxybenzenediazonium tetrafluoroborate is a stable solid under recommended storage conditions but requires careful handling due to its potential hazards.

Table 1: Physical and Chemical Properties of 4-Methoxybenzenediazonium Tetrafluoroborate

| Property | Value |

| Chemical Formula | C₇H₇BF₄N₂O |

| Molecular Weight | 221.95 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 142-144 °C (decomposes) |

| Solubility | Soluble in water, acetone, and acetonitrile. Sparingly soluble in cold ethanol. |

| Storage | Store in a cool, dry, well-ventilated area away from heat and light. Recommended storage temperature: -20°C. |

Table 2: Safety Information for 4-Methoxybenzenediazonium Tetrafluoroborate

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P310: Immediately call a POISON CENTER or doctor/physician. |

Synthesis of 4-Methoxybenzenediazonium Tetrafluoroborate

The synthesis of 4-methoxybenzenediazonium tetrafluoroborate is a classic example of a diazotization reaction, a cornerstone of aromatic chemistry. The procedure involves the reaction of a primary aromatic amine, in this case, 4-anisidine (4-methoxyaniline), with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then precipitated by the addition of tetrafluoroboric acid.

An In-depth Technical Guide to 4-Methoxybenzenediazonium tetrafluoroborate: Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenediazonium tetrafluoroborate is an organic compound of significant interest in synthetic chemistry. As a stable diazonium salt, it serves as a versatile intermediate in the synthesis of a wide array of aromatic compounds. This technical guide provides a comprehensive overview of its discovery, historical context, key chemical properties, a detailed experimental protocol for its synthesis, and its applications, with a focus on providing actionable information for laboratory professionals.

Historical Context and Discovery

The journey of 4-Methoxybenzenediazonium tetrafluoroborate is intrinsically linked to the broader history of diazonium salts and the development of reactions to functionalize aromatic rings.

The story begins in 1858 when the German chemist Peter Griess discovered the diazotization reaction, a process that converts a primary aromatic amine into a diazonium salt. This discovery opened up a new world of possibilities in organic synthesis, particularly in the burgeoning synthetic dye industry.

However, the full potential of diazonium salts as versatile synthetic intermediates was unlocked through subsequent named reactions. A pivotal moment for the synthesis of aryl fluorides, and by extension 4-Methoxybenzenediazonium tetrafluoroborate, came in 1927 with the work of German chemists Günther Balz and Günther Schiemann. They developed the Balz-Schiemann reaction , a method to convert primary aromatic amines into aryl fluorides via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt. This reaction provided a reliable and safer alternative to direct fluorination of aromatic compounds, which is often a hazardous and uncontrollable process. The Balz-Schiemann reaction remains a cornerstone of aromatic fluorination chemistry and is the primary method for the preparation of 4-Methoxybenzenediazonium tetrafluoroborate.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 4-Methoxybenzenediazonium tetrafluoroborate is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₇BF₄N₂O |

| Molecular Weight | 221.95 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 142-144 °C (decomposes) |

| Purity | Typically ≥98% |

| Solubility | Decomposes in water |

| Storage Conditions | -20°C, light-sensitive, hygroscopic |

| ¹H NMR (d₆-Acetone) | δ 8.76 (d, J = 9.49 Hz, 2H), 7.54 (d, J = 9.48 Hz, 2H), 4.17 (s, 3H) |

| ¹³C NMR (d₆-Acetone) | δ 148.4, 141.1, 133.8, 129.7, 128.0, 112.2, 15.6 |

| IR (KBr, cm⁻¹) | ~2251 (C≡N stretch) |

Synthesis of 4-Methoxybenzenediazonium tetrafluoroborate

The synthesis of 4-Methoxybenzenediazonium tetrafluoroborate from 4-methoxyaniline (p-anisidine) is a standard laboratory procedure that follows the principles of the Balz-Schiemann reaction. The process involves two key steps: diazotization of the primary amine and subsequent precipitation as the tetrafluoroborate salt.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 4-Methoxybenzenediazonium tetrafluoroborate.

Detailed Experimental Protocol

Materials:

-

4-Methoxyaniline (p-anisidine)

-

Tetrafluoroboric acid (HBF₄, 48-50% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Diethyl ether (cold)

-

Ice

Procedure:

-

Preparation of the Amine Solution: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 10 mmol of 4-methoxyaniline in 3.4 mL of 50% hydrofluoroboric acid and 4 mL of deionized water. Cool the mixture to 0°C.

-

Diazotization: While maintaining the temperature at 0-5°C, slowly add a solution of 10 mmol of sodium nitrite in 1.5 mL of deionized water dropwise to the stirred amine solution.

-

Precipitation and Isolation: After the addition is complete, continue stirring the reaction mixture at 0°C for 30-40 minutes. The 4-Methoxybenzenediazonium tetrafluoroborate will precipitate as a solid.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product several times with small portions of cold diethyl ether.

-

Drying: Dry the isolated product under vacuum to yield 4-Methoxybenzenediazonium tetrafluoroborate as a crystalline solid.

Reaction Mechanism

The formation of 4-Methoxybenzenediazonium tetrafluoroborate proceeds through a well-established diazotization mechanism.

Caption: Mechanism of 4-Methoxybenzenediazonium tetrafluoroborate formation.

Applications in Research and Development

4-Methoxybenzenediazonium tetrafluoroborate is a valuable reagent in various areas of chemical research and development:

-

Aryl Fluoride Synthesis: Its primary application is in the Balz-Schiemann reaction to produce 4-fluoroanisole and other fluorinated aromatic compounds, which are important building blocks in the pharmaceutical and agrochemical industries.

-

Azo Coupling Reactions: It readily undergoes azo coupling reactions with activated aromatic compounds, such as phenols and anilines, to form azo dyes.

-

Cross-Coupling Reactions: The diazonium group can be replaced by various other functional groups through transition metal-catalyzed cross-coupling reactions, expanding its synthetic utility beyond fluorination.

-

Surface Modification: Diazonium salts are used to modify the surfaces of materials like carbon nanotubes and gold, enabling the tuning of their electronic and physical properties for applications in electronics and sensor technology.

Conclusion

4-Methoxybenzenediazonium tetrafluoroborate, a product of the historic Balz-Schiemann reaction, continues to be a relevant and powerful tool in modern organic synthesis. Its stability, ease of preparation, and versatile reactivity make it an indispensable intermediate for researchers and scientists in both academic and industrial settings. This guide provides the essential historical, chemical, and practical information required for the effective utilization of this important compound.

Methodological & Application

Application Notes: 4-Methoxybenzenediazonium Tetrafluoroborate in Azo Coupling Reactions with Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzenediazonium tetrafluoroborate is a versatile and stable diazonium salt widely employed in organic synthesis. A primary application of this reagent is in azo coupling reactions, a powerful method for the formation of azo compounds (-N=N-). These compounds are of significant interest due to their intense color, making them valuable as dyes and pigments. Beyond traditional color chemistry, azo compounds are integral in the development of molecular switches, nonlinear optical materials, and as chromogenic labels in biological assays. In the pharmaceutical and drug development sectors, the azo linkage serves as a key structural motif in certain prodrugs, which can be selectively cleaved by azoreductases in specific physiological environments, such as the colon.

The reaction proceeds via an electrophilic aromatic substitution, where the aryldiazonium cation acts as the electrophile and a phenol, activated by its hydroxyl group, serves as the nucleophile. The tetrafluoroborate counter-ion imparts greater stability to the diazonium salt compared to the more common chloride salt, allowing for easier handling and storage. The electron-donating methoxy group on the diazonium salt influences the electronic properties and, consequently, the color of the resulting azo dye.

These application notes provide a summary of quantitative data and detailed experimental protocols for the azo coupling of 4-methoxybenzenediazonium tetrafluoroborate with various phenolic compounds.

Data Presentation

The following table summarizes the reaction conditions and yields for the azo coupling of 4-methoxybenzenediazonium tetrafluoroborate with different phenolic coupling partners.

| Coupling Partner | Reaction Conditions | Yield (%) | Reference |

| 3,5-Dimethoxyphenol | Acetonitrile, Reflux (80°C), 12 h | 83 | [1] |

Note: Further research is ongoing to expand this table with a wider variety of phenolic substrates.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol [1]

This protocol details the synthesis of a specific azo dye from 3,5-dimethoxyphenol.

Materials:

-

4-Methoxybenzenediazonium tetrafluoroborate

-

3,5-Dimethoxyphenol

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Round bottom flask with condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a round bottom flask equipped with a condenser and a magnetic stir bar, add 3,5-dimethoxyphenol (0.200 mmol, 30.8 mg) and 4-methoxybenzenediazonium tetrafluoroborate (0.200 mmol, 44.4 mg).

-

Add 2 mL of acetonitrile to the flask.

-

Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

-

Monitor the progress of the reaction by TLC using dichloromethane as the eluent. The product will have a distinct Rf value.

-

During the reaction, a solid precipitate of the product will form.

-

After 12 hours, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration. This initial solid represents a significant portion of the product (approximately 52% yield).

-

Concentrate the filtrate (mother liquor) under reduced pressure using a rotary evaporator.

-

Purify the residue from the mother liquor by silica gel column chromatography using dichloromethane as the eluent to isolate the remaining product (approximately 31% yield).

-

Combine the filtered solid and the purified product to obtain the total yield of 3,5-dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol (combined yield of 83%).

Visualizations

Caption: General workflow for azo coupling of 4-methoxybenzenediazonium tetrafluoroborate with phenols.

Caption: Electrophilic substitution mechanism of azo coupling.

References

Application Notes and Protocols: Sandmeyer Reaction of 4-Methoxybenzenediazonium Tetrafluoroborate

Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the transformation of an amino group on an aromatic ring into a wide array of other functional groups.[1][2] This is achieved through the formation of a diazonium salt intermediate, which is then displaced by a nucleophile.[2] The use of pre-formed, relatively stable arenediazonium tetrafluoroborate salts, such as 4-methoxybenzenediazonium tetrafluoroborate, offers advantages in terms of handling and purity compared to the in situ generation of diazonium chlorides or sulfates. This document provides detailed protocols for various Sandmeyer and related reactions using 4-methoxybenzenediazonium tetrafluoroborate, intended for researchers in organic synthesis and drug development.

Mechanism and Applications

The core of the Sandmeyer reaction involves the copper(I)-catalyzed decomposition of the diazonium salt, which generates an aryl radical. This radical then reacts with the nucleophile present (e.g., chloride, bromide, cyanide) to form the final product.[1] However, some variations, such as iodination, do not require a copper catalyst.[2] This reaction is instrumental in synthesizing substituted aromatic compounds, including aryl halides, nitriles, and thioethers, which are valuable intermediates in the pharmaceutical and materials science industries.[1][3]

Experimental Protocols

The following protocols describe the synthesis of various 4-substituted anisole derivatives starting from 4-methoxybenzenediazonium tetrafluoroborate. For reactions where the diazonium salt is generated in situ from 4-methoxyaniline (p-anisidine), the procedure is adapted accordingly.

Protocol 1: Sandmeyer Trifluoromethylthiolation

This protocol describes the synthesis of 1-methoxy-4-[(trifluoromethyl)thio]benzene.

Materials:

-